Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride
Overview
Description
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (COeDA) is a compound with a bicyclooctene fused with two succinic anhydrides . It is used to prepare the thermo-cured cycloaliphatic polyamic acid and photo-cured cycloaliphatic polyamic ester, which are then converted to cycloaliphatic polyimide film .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . For instance, it can be synthesized through a condensation reaction of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride with L-phenylalanine in acetic acid .Molecular Structure Analysis
The molecular formula of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride is C12H8O6 . Its structure includes a bicyclooctene ring fused with two succinic anhydrides .Chemical Reactions Analysis
COeDA can be derivatized by amines for succinimides while the octene favors electrophilic substitution and olefin metathesis . It is also used to prepare thermo-cured cycloaliphatic polyamic acid and photo-cured cycloaliphatic polyamic ester .Physical And Chemical Properties Analysis
This compound is a white to cream-colored solid . It has a molecular weight of 248.19 and is soluble in water .Scientific Research Applications
Synthesis of Thermally Stable Polymers
BCDA is extensively used in the synthesis of poly(amide-imide)s (PAIs) and polyimides that are characterized by their high thermal stability. Faghihi et al. (2011) demonstrated the preparation of new PAIs using BCDA, which showed significant thermal stability with a 10% weight loss temperature range of 410 to 435°C under nitrogen. These polymers are synthesized through polycondensation reactions, yielding materials with inherent viscosities indicating good polymer chain integrity and are characterized by various spectroscopic techniques to confirm their structure (Faghihi & Hajibeygi, 2011).
High-Temperature Polyimides
BCDA is pivotal in the development of polyimides suitable for high-temperature applications. Pascoe and Harruna (2003) utilized BCDA to synthesize polyimides that are stable above 320°C. The research highlighted the solubility of these polymers in polar solvents and their thermal decomposition characteristics, revealing the potential of BCDA-derived polyimides in applications requiring high thermal resistance (Pascoe & Harruna, 2003).
Applications in Material Science
The unique structural features of BCDA make it an ideal candidate for synthesizing materials with specific properties. For instance, Thuéry and Masci (2010) explored its use in forming two- and three-dimensional assemblies with alkali metal ions, demonstrating the versatility of BCDA in constructing complex molecular architectures. This work illustrates the potential of BCDA in the design of new materials for catalysis, separation processes, or as precursors for advanced ceramic materials (Thuéry & Masci, 2010).
Optical and Electronic Applications
BCDA's incorporation into polymers also impacts their optical and electronic properties. Abdulhamid et al. (2018) reported the synthesis of organo-soluble polyimides with microporosity and good mechanical strength, derived from BCDA. These materials displayed inherent thermal stability and were processable into films showing promise for use in electronic and optical applications due to their transparency and gas permeability characteristics (Abdulhamid et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4,10-dioxatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O6/c13-9-5-3-1-2-4(7(5)11(15)17-9)8-6(3)10(14)18-12(8)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOGCGOPKPCECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1C4C2C(=O)OC4=O)C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938064 | |
Record name | Hexahydro-1H,3H-4,8-ethenobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride | |
CAS RN |
1719-83-1 | |
Record name | 3a,4,4a,7a,8,8a-Hexahydro-4,8-etheno-1H,3H-benzo[1,2-c:4,5-c′]difuran-1,3,5,7-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1719-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.2)oct-7-ene-2,3:5,6-tetracarboxylic dianhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexahydro-1H,3H-4,8-ethenobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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